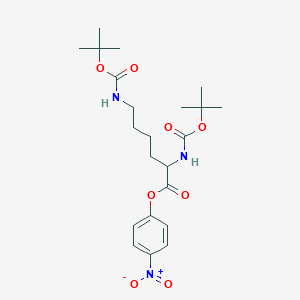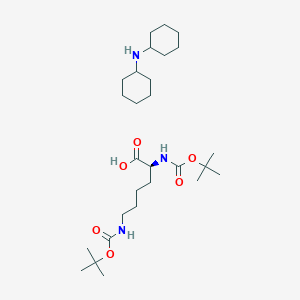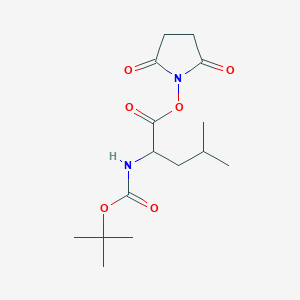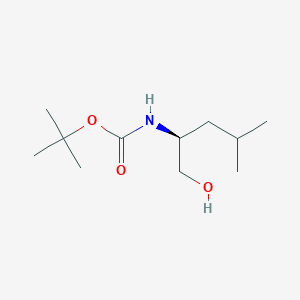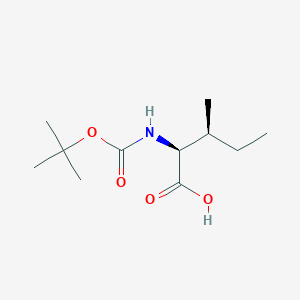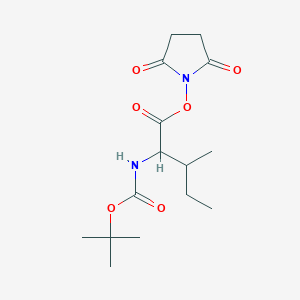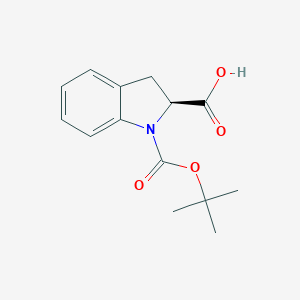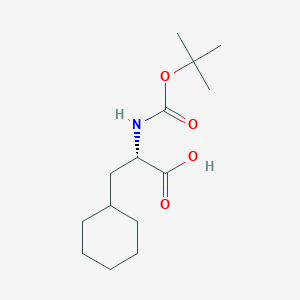
Boc-Cha-OH
Descripción general
Descripción
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Boc-Cha-OH: Un análisis exhaustivo de las aplicaciones de investigación científica
Síntesis de péptidos: This compound, también conocido como Boc-L-ciclohexilalanina, se utiliza comúnmente en la síntesis de péptidos. Su grupo tert-butoxicarbonilo (Boc) actúa como un grupo protector para las aminas, particularmente en la síntesis escalonada de péptidos. El grupo Boc se puede eliminar en condiciones ácidas suaves sin afectar a otros grupos funcionales sensibles en la cadena peptídica.
Desarrollo de fármacos: La incorporación de this compound en los péptidos puede mejorar su estabilidad metabólica, haciéndolos más resistentes a la degradación enzimática. Esta propiedad es particularmente útil en el desarrollo de fármacos basados en péptidos, donde una mayor estabilidad puede conducir a perfiles farmacocinéticos mejorados.
Activación del receptor de apelin: Las investigaciones han demostrado que los análogos de la apelin que incorporan ciclohexilalanina, como this compound, pueden actuar como potentes activadores del receptor de apelin . Este receptor desempeña un papel en la función cardiovascular y la homeostasis de líquidos, y su activación tiene potencial terapéutico para el tratamiento de la insuficiencia cardíaca y otras enfermedades cardiovasculares.
Péptidos antimicrobianos: Se han estudiado los péptidos que contienen ciclohexilalanina por sus propiedades antimicrobianas . La incorporación de this compound en estos péptidos puede contribuir a su naturaleza anfipática, que es crucial para su capacidad de interactuar y desestabilizar las membranas microbianas.
Investigación proteómica: En proteómica, this compound se puede utilizar para modificar aminoácidos en proteínas, lo que ayuda al estudio de la estructura y función de las proteínas. La introducción de tales modificaciones puede ayudar a identificar sitios de interacción o dominios funcionales dentro de las proteínas.
Química verde: La protección BOC quimioselectiva ofrecida por compuestos como this compound representa un enfoque de química verde para los grupos protectores . Este método evita el uso de catalizadores y disolventes, lo que reduce el impacto ambiental de la síntesis química.
Mecanismo De Acción
Target of Action
The primary target of Boc-Cha-OH is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Mode of Action
This compound interacts with its targets through a process known as Boc protection . This involves the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
The Boc protection process affects the biochemical pathways of amines by making them less reactive . This allows for the selective protection of amines in the presence of other functional groups, facilitating complex organic synthesis .
Result of Action
The result of this compound’s action is the formation of a Boc-protected amine . This compound is less reactive than the original amine, allowing it to withstand conditions that would otherwise cause it to react . The Boc group can be removed later under mild acidic conditions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a base such as sodium hydroxide is necessary for the Boc protection process . Additionally, the reaction is typically carried out under aqueous conditions .
Análisis Bioquímico
Biochemical Properties
It is known that the compound is involved in the synthesis of a variety of organic compounds . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known to be involved in the synthesis of various organic compounds
Propiedades
IUPAC Name |
(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZQAQJBXGTSHP-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442199 | |
| Record name | Boc-Cha-OH hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37736-82-6 | |
| Record name | Boc-Cha-OH hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



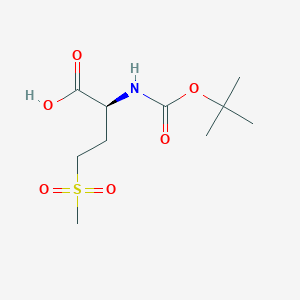
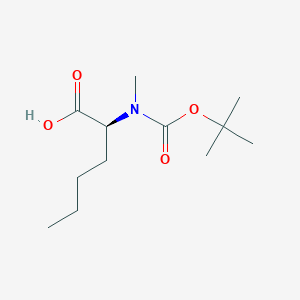
![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)
